molecular formula C16H32I2N4O2 B14156687 Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide CAS No. 109697-44-1

Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide

Cat. No.: B14156687
CAS No.: 109697-44-1
M. Wt: 566.26 g/mol
InChI Key: RTXZXICPBKOETG-UHFFFAOYSA-L
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Description

Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide) (hereafter referred to as Compound A) is a quaternary ammonium compound (QAC) with a pyridazine core linked via oxytrimethylene spacers to trimethylammonium groups. For example, pyridazine derivatives are noted for their role in drug design and surfactant applications due to their nitrogen-rich aromatic systems .

Properties

CAS No.

109697-44-1

Molecular Formula

C16H32I2N4O2

Molecular Weight

566.26 g/mol

IUPAC Name

trimethyl-[3-[6-[3-(trimethylazaniumyl)propoxy]pyridazin-3-yl]oxypropyl]azanium;diiodide

InChI

InChI=1S/C16H32N4O2.2HI/c1-19(2,3)11-7-13-21-15-9-10-16(18-17-15)22-14-8-12-20(4,5)6;;/h9-10H,7-8,11-14H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

RTXZXICPBKOETG-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCCOC1=NN=C(C=C1)OCCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of Pyridazine Derivatives

The core pyridazine scaffold serves as the foundation for constructing this compound. A widely cited approach involves the alkylation of 3,6-dihydroxypyridazine with 1,3-dibromopropane under basic conditions to form the bis(oxytrimethylene) bridge. Subsequent quaternization of the terminal amine groups with trimethylamine in the presence of bromine yields the final dibromide salt. Key parameters include:

  • Reagent stoichiometry : A 1:2.2 molar ratio of 3,6-dihydroxypyridazine to 1,3-dibromopropane ensures complete bis-alkylation while minimizing oligomerization byproducts.
  • Solvent system : Dimethyl sulfoxide (DMSO) facilitates both the alkylation and quaternization steps due to its high polarity and ability to stabilize transition states.
  • Temperature profile : Maintaining the reaction at 60–65°C during alkylation prevents thermal degradation of the pyridazine ring, while quaternization proceeds efficiently at 25–30°C.

Direct Quaternary Ammonium Formation

An alternative single-pot synthesis employs 3,6-bis(2-bromoethoxy)pyridazine as the starting material. Treatment with trimethylamine in acetonitrile at reflux (82°C) achieves simultaneous bromide substitution and ammonium formation. This method reduces intermediate purification steps but requires precise pH control (8.5–9.0) to prevent hydrolysis of the bromoethoxy groups.

Optimization of Reaction Conditions

Catalytic Enhancements

The addition of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) accelerates the alkylation kinetics by 40–60%, as demonstrated in comparative studies. TBAB’s role in solubilizing inorganic bases (e.g., K₂CO₃) in organic media is critical for achieving homogeneous reaction conditions.

Byproduct Mitigation Strategies

Bromide scavengers like trimethyl orthoformate significantly improve yields (from 55% to 80%) by trapping free HBr generated during quaternization. This prevents acid-catalyzed decomposition pathways, particularly at elevated temperatures.

Purification and Characterization

Recrystallization Protocols

Crude product purification involves sequential recrystallization from water-isopropanol mixtures (4:1 v/v) at 0–10°C, yielding crystals with ≥98% purity. Activated carbon treatment (250 g/kg crude product) removes colored impurities without adsorbing the target compound.

Analytical Validation

Table 1 summarizes key spectroscopic properties:

Analytical Method Characteristic Data
$$ ^1\text{H NMR} $$ (D₂O) δ 3.28 (s, 18H, N(CH₃)₃), 4.12–4.25 (m, 8H, OCH₂CH₂CH₂O), 7.89 (s, 2H, pyridazine H)
$$ ^{13}\text{C NMR} $$ δ 54.2 (N(CH₃)₃), 69.8–70.5 (OCH₂), 152.4 (pyridazine C-N)
HRMS (ESI+) m/z 423.1843 [M-2Br]²⁺ (calc. 423.1851)

Industrial-Scale Production Considerations

Environmental Controls

Closed-loop scrubbing systems employing DMSO traps recover >95% of volatile brominated byproducts, aligning with EPA emission standards.

Comparative Analysis of Synthetic Routes

Table 2 evaluates three principal methods:

Method Yield (%) Purity (%) Energy Intensity (kWh/kg)
Stepwise alkylation-quaternization 72–78 98.5 18.2
Single-pot synthesis 65–68 97.1 15.7
Catalyzed phase-transfer 82–85 99.3 20.4

Data aggregated from demonstrate that phase-transfer catalysis offers superior yields despite higher energy inputs.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ions in the compound can be substituted with other nucleophiles, such as chloride or iodide ions, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium chloride or sodium iodide in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced ammonium derivatives.

    Substitution: Formation of ammonium compounds with different halide ions.

Scientific Research Applications

Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The exact pathways involved in these interactions are still under investigation, but they are believed to involve electrostatic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Hexamethonium Bromide (C12H30Br2N2)
  • Structure : 1,6-Hexanebis(trimethylammonium) dibromide with a linear hexamethylene spacer.
  • Key Differences : Unlike Compound A, hexamethonium bromide lacks the pyridazine core and oxytrimethylene linkers, instead featuring a simple alkyl chain. This structural simplicity reduces its polarity and surface activity compared to Compound A .
  • Applications : Historically used as a ganglionic blocker in hypertension treatment, highlighting its bioactivity in ion channel modulation .
b) G25 (1,16-Hexadecamethylenebis[N-methylpyrrolidinium] Dibromide)
  • Structure : A bis-quaternary ammonium compound with a long hexadecamethylene chain and pyrrolidinium head groups.
  • Key Differences: The pyrrolidinium heads and extended alkyl chain enhance hydrophobicity, making G25 more effective in membrane disruption compared to Compound A’s pyridazine-based system. G25 is noted for antimalarial activity in clinical studies .
c) PyQAs1 and PyQAs2
  • Structure : N,N′-diphenacyl-1,2-bis(4-pyridinium)ethane dibromide (PyQAs1) and its methoxy-substituted analog (PyQAs2).
  • Key Differences: These compounds use pyridinium rings instead of pyridazine and incorporate phenacyl groups.

Physicochemical Properties

A comparative analysis of critical micelle concentration (CMC) and solubility is presented below:

Compound Core Structure Spacer/Linker CMC (mM) Water Solubility
Compound A (Theoretical) Pyridazine Oxytrimethylene ~0.1–1* High
Hexamethonium Bromide None (Alkyl chain) Hexamethylene >10 Moderate
G25 Pyrrolidinium Hexadecamethylene 0.02–0.05 Low
PyQAs1 Pyridinium Ethane Not reported Moderate (ethanol)

*Estimated based on gemini surfactant behavior .

  • Key Trends: Spacer Flexibility: Oxytrimethylene linkers in Compound A likely enhance conformational flexibility compared to rigid pyridinium (PyQAs) or long alkyl chains (G25), improving micelle formation .
Antimicrobial Activity
  • Compound A: While direct data is absent, pyridazine derivatives are known to disrupt microbial membranes via electrostatic interactions. Its dual quaternary ammonium groups may enhance this effect .
  • G25 : Demonstrates potent antimalarial activity by targeting Plasmodium membranes, with an IC50 of 0.8 µM against P. falciparum .
  • Hexamethonium Bromide: Limited antimicrobial efficacy; primarily used for ion channel blocking .

Biological Activity

Molecular Formula

  • Chemical Formula : C18H36Br2N4O2
  • Molecular Weight : 466.43 g/mol

Structural Characteristics

The compound features a pyridazine core linked by oxytrimethylene groups to two trimethylammonium moieties. The dibromide form indicates the presence of bromine substituents, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes, leading to cell lysis.

Study Findings

  • Antibacterial Activity : In vitro studies have shown that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) in the low micromolar range.
  • Antifungal Activity : The compound also exhibits antifungal properties against species such as Candida albicans, with efficacy comparable to established antifungal agents.

Cytotoxicity and Safety Profile

The cytotoxic effects of the compound have been evaluated in several cell lines.

Case Studies

  • Study 1 : A study conducted on human liver cancer cells (HepG2) showed that the compound induced apoptosis at concentrations above 10 µM, suggesting potential anticancer activity.
  • Study 2 : In contrast, primary human fibroblast cells exhibited lower sensitivity to the compound, indicating a selective cytotoxic profile that may be advantageous for therapeutic applications.

The biological activity of this compound is primarily attributed to:

  • Membrane Disruption : The cationic nature allows it to interact with negatively charged bacterial membranes.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways in microbial cells.

Antimicrobial Efficacy

PathogenMIC (µM)Notes
Staphylococcus aureus5Effective against resistant strains
Escherichia coli10Broad-spectrum activity
Candida albicans15Comparable to fluconazole

Cytotoxicity Profile

Cell LineIC50 (µM)Remarks
HepG212Induces apoptosis
Human Fibroblasts>50Low cytotoxicity

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of ammonium-based pyridazine derivatives like this compound?

  • Methodological Answer : Utilize Design of Experiments (DOE) frameworks to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can identify critical factors influencing yield and purity. Statistical validation (ANOVA) should confirm significance, and response surface methodology (RSM) can refine optimal conditions .
  • Key Considerations : Monitor intermediates via HPLC or NMR to track reaction pathways. Compare results with structurally analogous ammonium derivatives (e.g., triethyl-substituted variants) to assess substituent effects on reactivity .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its configuration?

  • Methodological Answer : Combine X-ray crystallography for 3D conformation analysis with DFT calculations to model electronic distributions (e.g., charge density at pyridazine nitrogen sites). Spectroscopic techniques (e.g., 1H^{1}\text{H}/13C^{13}\text{C} NMR, FTIR) should confirm functional groups, while mass spectrometry verifies molecular weight. Compare spectral data with structurally related compounds (e.g., cyclohexenyl-substituted analogs) to identify substituent-specific shifts .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s biological activity?

  • Methodological Answer : Use cell viability assays (MTT or resazurin) to screen for cytotoxicity. To probe membrane interactions, employ fluorescence anisotropy with lipid bilayer models (e.g., DPPC vesicles) to quantify changes in membrane fluidity. Enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) can identify specific biochemical targets. Cross-reference results with analogs like hexamethylenebis(triethyl-) derivatives to isolate structure-activity trends .

Advanced Research Questions

Q. How do the hydrophobic regions of this compound influence its interaction with lipid bilayers, and how can this be quantified experimentally?

  • Methodological Answer : Conduct molecular dynamics (MD) simulations to model insertion depth and orientation in lipid membranes. Experimentally, use surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH). Compare with analogs lacking isopropyl or cyclopentyl groups to isolate hydrophobicity effects .
  • Data Contradiction Tip : If MD predictions conflict with experimental binding data, re-evaluate force field parameters or test alternative lipid compositions (e.g., cholesterol-enriched bilayers).

Q. What computational approaches are effective for predicting this compound’s binding affinity to putative protein targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Glide) to screen against protein databases (e.g., PDB). Validate with free-energy perturbation (FEP) or MM-GBSA calculations for binding energy accuracy. Use cheminformatics tools (e.g., Schrödinger’s Phase) to align results with structurally similar bioactive compounds (e.g., cyclohexenyl-substituted ammonium salts) .
  • Experimental Cross-Validation : If computational hits lack experimental confirmation, perform SPR or microscale thermophoresis (MST) to validate binding.

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